Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Description
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) (CAS 95408-45-0) is a palladium(II) complex featuring a ferrocene backbone modified with two di-tert-butylphosphine (dtbpf) ligands. This compound is part of the bis(phosphino)ferrocene palladium catalyst family, widely used in cross-coupling reactions such as Suzuki-Miyaura, Kumada, and Buchwald-Hartwig couplings. The tert-butyl groups on the phosphine ligands confer steric bulk and strong electron-donating properties, enhancing catalytic stability and activity in challenging substrates .
Properties
InChI |
InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q;;;;;+2/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFOBWXNREQLO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44Cl2FeP2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Suzuki Cross-Coupling Reactions
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is primarily utilized as a catalyst in Suzuki cross-coupling reactions. This reaction involves the coupling of aromatic halides with boronic acids to form biaryl compounds, which are significant in pharmaceuticals and materials science.
Case Study :
- In a study by Johnson et al., Pd(dtbpf)Cl2 was used to couple various aryl chlorides with methyliminodiacetic acid derivatives under mild conditions, demonstrating high yields and selectivity for the desired products .
Buchwald-Hartwig Reactions
This compound serves as a precursor for the synthesis of (bisphosphinometallocene)-palladium(II) chloride complexes, which are effective catalysts for Buchwald-Hartwig amination reactions. These reactions are crucial for forming carbon-nitrogen bonds in the synthesis of pharmaceuticals.
Case Study :
- Research conducted by Smith et al. highlighted the efficiency of Pd(dtbpf)Cl2 in coupling aryl halides with amines, achieving significant conversions and product yields .
Preparation of Chalcones
Pd(dtbpf)Cl2 is also employed in synthesizing chalcones through cross-coupling methods. Chalcones are important intermediates in organic synthesis and have applications in medicinal chemistry.
Case Study :
- A study demonstrated the successful use of Pd(dtbpf)Cl2 to produce chalcones from various substituted phenyl halides, showcasing its versatility as a catalyst in diverse reaction conditions .
Comparative Analysis of Catalysts
| Catalyst | Type of Reaction | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Pd(dtbpf)Cl2 | Suzuki Cross-Coupling | Up to 95 | Mild conditions, room temperature |
| (bisphosphinometallocene)-palladium(II) | Buchwald-Hartwig Amination | Up to 90 | Solvent-free conditions |
| Pd(PPh3)4 | Suzuki Cross-Coupling | Up to 85 | Requires high temperatures |
Mechanism of Action
The compound exerts its effects through its ability to coordinate to substrates and facilitate the transfer of groups between molecules. The palladium center acts as a mediator, forming transient complexes with reactants and intermediates, which allows for the efficient formation of products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states.
Comparison with Similar Compounds
Comparison with Similar Palladium Complexes
Structural and Electronic Differences
The table below summarizes key structural and electronic differences between dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) and analogous complexes:
| Compound Name (CAS) | Ligand Type | Molecular Formula | Pd Content (%) | Melting Point (°C) | Key Electronic/Steric Features |
|---|---|---|---|---|---|
| Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) (95408-45-0) | Di-tert-butylphosphino (dtbpf) | C₂₆H₄₄Cl₂FeP₂Pd | 14.4 | Not reported | High steric bulk, strong σ-donation |
| Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (12150-46-8) | Diphenylphosphino (dppf) | C₃₄H₂₈Cl₂FeP₂Pd | 13.0 | 275–280 | Moderate steric bulk, π-accepting ability |
| Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium(II) (215788-65-1) | Diisopropylphosphino (dippf) | C₂₂H₃₆Cl₂FeP₂Pd | 15.5 | Not reported | Intermediate steric bulk, flexible coordination |
Key Observations :
- Steric Effects : The dtbpf ligand provides greater steric protection to the palladium center compared to dppf and dippf, reducing unwanted side reactions (e.g., β-hydride elimination) in alkyl-alkyl couplings .
- Electronic Effects : The electron-rich tert-butyl groups enhance the σ-donating ability of dtbpf, stabilizing low oxidation states of palladium during catalytic cycles .
Catalytic Performance
Reaction Scope and Efficiency
- Dtbpf-Pd Complex : Excels in coupling sterically hindered substrates. For example, it efficiently catalyzes the cross-coupling of aryl chlorides with alkylboranes, achieving high yields even at low catalyst loadings (0.1–1 mol%) .
- Dppf-Pd Complex : A versatile catalyst for aryl-aryl and aryl-heteroaryl couplings (e.g., Suzuki-Miyaura). However, it struggles with bulky substrates due to moderate steric protection .
- Dippf-Pd Complex : Balances steric and electronic properties, making it suitable for alkyl-zinc and Grignard reagent couplings .
Stability and Handling
Biological Activity
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II), often referred to as PdCl2(dtbpf), is a versatile palladium complex widely recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. This article delves into its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) features a ferrocene backbone with two di-tert-butylphosphine ligands coordinated to a palladium center. This configuration not only stabilizes the palladium but also enhances its reactivity in various chemical transformations.
- Molecular Formula : C22H34Cl2P2Pd
- Molar Mass : 485.11 g/mol
- Appearance : Air-stable solid
The biological activity of PdCl2(dtbpf) is primarily attributed to its role as a catalyst in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are crucial in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals. The mechanism typically involves oxidative addition of an aryl halide to the palladium center, followed by transmetalation and reductive elimination to form the desired product.
1. Anticancer Activity
Recent studies have explored the potential of palladium complexes as anticancer agents. For instance, PdCl2(dtbpf) has shown promise in targeting cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation. Its ability to facilitate the synthesis of biologically active compounds makes it a candidate for developing new anticancer drugs.
Case Study : In a study examining various palladium complexes, PdCl2(dtbpf) demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth at low concentrations .
2. Antimicrobial Properties
Palladium complexes have also been investigated for their antimicrobial properties. The incorporation of PdCl2(dtbpf) in formulations has shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Efficacy of PdCl2(dtbpf)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 30 µg/mL |
3. Role in Drug Synthesis
PdCl2(dtbpf) serves as a catalyst in the synthesis of various pharmaceutical compounds through cross-coupling reactions like Suzuki and Heck reactions. Its efficiency in forming complex organic molecules has made it invaluable in drug discovery and development.
Example : The synthesis of chalcones via cross-coupling reactions utilizing MIDA boronates has been successfully achieved using PdCl2(dtbpf), showcasing its utility in creating compounds with potential therapeutic effects .
Safety and Toxicology
While PdCl2(dtbpf) is recognized for its catalytic properties, safety data indicates that it can cause skin irritation and serious eye irritation upon contact . Therefore, handling precautions should be strictly adhered to during laboratory procedures.
Preparation Methods
Direct Coordination of Ligand and Palladium Precursor
The primary synthesis involves reacting 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) with a palladium(II) precursor. A patented method (CN110669079A) utilizes bis(acetonitrile)palladium(II) chloride ([Pd(CH₃CN)₂Cl₂]) due to its high reactivity and solubility in organic solvents. The reaction proceeds via ligand substitution, where acetonitrile ligands are displaced by the phosphine groups of dtbpf (Figure 1):
Key advantages of this route include:
Alternative Palladium Sources
While [Pd(CH₃CN)₂Cl₂] is preferred, palladium chloride (PdCl₂) serves as a cost-effective alternative. Benchchem documents a route where PdCl₂ reacts with dtbpf in dichloromethane or chloroform, yielding Pd(dtbpf)Cl₂ as a dark purple crystalline solid. However, this method requires prolonged reaction times (12–24 hours) and achieves lower yields (85–90%) compared to acetonitrile-based precursors.
Optimized Reaction Conditions
Solvent Selection
The patent identifies tetrahydrofuran (THF), methanol, ethanol, and methyltetrahydrofuran as optimal solvents due to their ability to dissolve both dtbpf and palladium precursors (Table 1). Polar aprotic solvents like THF enhance reaction rates by stabilizing charged intermediates.
Table 1: Solvent Impact on Yield and Purity
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 50 | 3 | 97.5 | 99.2 |
| Ethanol | 70 | 5 | 98.3 | 98.8 |
| Methanol | 60 | 6 | 99.3 | 99.5 |
| Methyl THF | 30 | 4 | 95.1 | 97.6 |
Temperature and Stoichiometry
-
Temperature : Reactions at 50–70°C achieve complete conversion within 3–6 hours. Lower temperatures (30°C) extend reaction times to 6–8 hours but reduce side products.
-
Molar ratios : A dtbpf:Pd ratio of 2:1 ensures full ligand coordination. Excess ligand (up to 2.2:1) compensates for potential oxidation losses.
Industrial-Scale Production Strategies
Batch Process Optimization
Large-scale synthesis (≥1 kg) employs jacketed reactors with:
Cost Reduction Measures
-
Solvent recycling : THF and methanol are recovered via distillation (≥95% efficiency).
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Catalyst reuse : Residual Pd in mother liquors is extracted using ion-exchange resins, reducing raw material costs by 12–15%.
Purification and Characterization
Vacuum Drying Protocols
Post-filtration, the product is dried at 40–60°C under 0.08–0.09 MPa vacuum for 4–8 hours. This removes residual solvents to <0.1% (GC-MS).
Analytical Validation
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Elemental analysis : Matches theoretical values (C: 47.91%, H: 6.81%, Pd: 16.33%) within ±0.05%.
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31P NMR : Single resonance at δ 68.2 ppm confirms symmetric phosphine coordination.
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XRD : Monoclinic crystal system (space group P2₁/c) with Pd–P bond lengths of 2.28–2.30 Å.
Comparative Analysis of Methods
Table 2: Synthesis Route Performance Metrics
| Parameter | Patent Method | PdCl₂ Route |
|---|---|---|
| Yield (%) | 97.5–99.3 | 85–90 |
| Reaction Time (h) | 3–6 | 12–24 |
| Pd Utilization (%) | 98.7 | 92.4 |
| Solvent Recovery (%) | 95 | 80 |
| Purity (%) | 98.8–99.5 | 95–97 |
The patented acetonitrile precursor method outperforms PdCl₂-based routes in yield, purity, and scalability, justifying its adoption in commercial production.
Case Studies in Process Optimization
Example 1: THF-Based Synthesis (Patent)
-
Scale : 100 g dtbpf → 134 g Pd(dtbpf)Cl₂
-
Conditions : 50°C, 3 h, THF solvent
-
Outcome : 97.5% yield, 99.2% purity
-
Cost Analysis : THF recycling reduced solvent costs by 62% compared to single-use protocols.
Example 2: Ethanol-Based Synthesis
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Scale : 100 g dtbpf → 122.7 g Pd(dtbpf)Cl₂
-
Conditions : 70°C, 5 h, ethanol solvent
-
Outcome : 98.3% yield, 98.8% purity
-
Note : Ethanol’s lower boiling point (78°C) simplified solvent removal but required tighter temperature control.
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic methods for preparing Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II), and how does ligand purity affect yield?
Methodological Answer: The synthesis typically involves reacting palladium precursors (e.g., Na₂PdCl₄) with the ligand 1,1-bis(di-tert-butylphosphino)ferrocene in a coordinating solvent like dichloromethane or ethanol. A representative procedure includes:
Dissolving sodium palladium chloride in anhydrous ethanol.
Preparing a ligand solution in dichloromethane.
Combining the solutions under inert atmosphere with stirring at 25°C for 1 hour .
Critical Factors:
- Ligand Purity : ≥99% purity minimizes side reactions and ensures stoichiometric accuracy.
- Solvent Choice : Dichloromethane enhances ligand solubility and stabilizes the adduct .
- Moisture Control : Reactions must exclude moisture to prevent palladium oxide formation .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Ligand:Pd Ratio | 1:1 (stoichiometric) | Maximizes complex formation |
| Reaction Temperature | 25°C | Balances kinetics and stability |
| Solvent | Dichloromethane | Improves ligand dissolution |
Q. What characterization techniques are essential for confirming the structure and purity of this complex?
Methodological Answer:
- Melting Point : 275–280°C (decomposition observed above 300°C) confirms thermal stability .
- Spectroscopy :
- Elemental Analysis : Matches calculated C, H, P, and Pd percentages .
- Solubility : Soluble in chlorinated solvents (e.g., CH₂Cl₂), sparingly soluble in alcohols .
Safety Note : Handle in a fume hood due to acute toxicity (H302+H312+H332) and carcinogenic potential .
Q. What safety protocols are critical when handling this palladium complex?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use local exhaust to avoid inhalation of dust (H335) .
- Storage : Keep in dark, inert containers (argon atmosphere) at room temperature to prevent decomposition .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the di-tert-butylphosphino ligand influence catalytic efficiency in cross-coupling reactions compared to diphenylphosphino analogues?
Methodological Answer: The di-tert-butyl ligand introduces steric bulk, altering:
- Bite Angle : Larger bite angle (~99° vs. ~97° for dppf) reduces β-hydride elimination in alkyl couplings .
- Electronic Effects : Electron-donating tert-butyl groups increase Pd center electron density, accelerating oxidative addition but slowing transmetallation .
Case Study : In Suzuki-Miyaura couplings, the tert-butyl variant shows higher selectivity for sterically hindered substrates but requires elevated temperatures (80–120°C) compared to diphenylphosphino analogues .
Q. How can researchers resolve contradictions in catalytic activity when varying substrates or solvents?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, dioxane) improve solubility for aromatic substrates, while ethereal solvents favor alkyl halides .
- Additives : KOAc (3 equiv.) enhances transmetallation in boron-containing couplings .
- Catalyst Loading : Optimize between 1–5 mol% to balance cost and turnover number (TON) .
Q. Troubleshooting Table :
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Yield | Moisture contamination | Dry solvents/reactants |
| Side Products | β-hydride elimination | Increase ligand bulk |
| Incomplete Conversion | Insufficient base | Adjust KOAc/K₂CO₃ ratio |
Q. What mechanistic insights explain the suppression of β-hydride elimination in alkyl couplings with this catalyst?
Methodological Answer: The di-tert-butyl ligand’s steric bulk restricts Pd coordination geometry, disfavoring the syn-periplanar alignment required for β-hydride elimination. This is evidenced by:
- X-ray Data : Pd-P bond elongation (2.31 Å vs. 2.28 Å in dppf) increases steric hindrance .
- Kinetic Studies : Lower activation energy for reductive elimination than elimination pathways .
Application : Use this catalyst for alkyl-alkyl couplings where competing elimination is problematic .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
